molecular formula C₁₁H₁₅NO B1144622 N-(2-isopropylphenyl)acetamide CAS No. 19246-04-9

N-(2-isopropylphenyl)acetamide

Cat. No.: B1144622
CAS No.: 19246-04-9
M. Wt: 177.24
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Description

N-(2-Isopropylphenyl)acetamide (IUPAC name: N-[2-(propan-2-yl)phenyl]acetamide) is an aromatic acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an isopropyl group (-CH(CH₃)₂) at the ortho position. It serves as a precursor or intermediate in pharmaceutical and agrochemical synthesis, with applications in drug discovery and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)acetamide typically involves the reaction of 2-(1-methylethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

2-(1-methylethyl)aniline+acetic anhydrideAcetamide, N-[2-(1-methylethyl)phenyl]-+acetic acid\text{2-(1-methylethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-(1-methylethyl)aniline+acetic anhydride→Acetamide, N-[2-(1-methylethyl)phenyl]-+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of acetamides, including N-(2-isopropylphenyl)acetamide, exhibit anticonvulsant properties. A study on related compounds demonstrated their efficacy in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole tests. The structure-activity relationship (SAR) studies highlighted the importance of the acetamide group for anticonvulsant activity, suggesting that this compound may possess similar properties .

Antifungal Activity

This compound derivatives have been explored for their antifungal properties. A study identified compounds with similar structures that showed promising antifungal activity against Candida species and Aspergillus species. The modifications to the acetamide structure were crucial in enhancing the antifungal efficacy while maintaining stability in biological systems .

Biological Interaction Studies

The interactions of this compound with various biological targets are essential for understanding its pharmacological profile. Studies have focused on:

  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.
  • Neuropharmacology : Given its potential effects on the central nervous system, research into its neuropharmacological properties could provide insights into treating neurological disorders.

Synthesis and Derivative Development

The synthesis of this compound involves standard organic chemistry techniques, including alkylation reactions with appropriate amines and acetic anhydride. The ability to modify the isopropyl group or the acetamide moiety allows for the development of various derivatives with enhanced or altered biological activities.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticonvulsant ActivityPotential use as an anticonvulsant based on structural analogsEffective in animal models; SAR studies confirm activity
Antifungal ActivityInvestigated for antifungal properties against Candida and AspergillusPromising results; modifications enhance efficacy
Enzyme InhibitionEvaluated for enzyme inhibition potentialMay target specific enzymes linked to disease
NeuropharmacologyExplored for effects on the central nervous systemPotential therapeutic applications in neurological disorders

Case Studies and Research Findings

  • Anticonvulsant Screening : A study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which provided insights into the anticonvulsant potential of structurally related compounds. The results indicated that certain modifications led to improved efficacy against seizures .
  • Fungicidal Activity : Research focused on 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide demonstrated significant antifungal activity, particularly against Candida albicans, highlighting the importance of structural modifications in enhancing biological activity .
  • Neuropharmacological Studies : Investigations into compounds with similar structures have shown promising results in modulating neuroreceptor activity, suggesting potential applications in treating psychiatric conditions.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Fluorinated Derivatives

  • N,N-Diethyl-2,2-difluoro-2-(2-isopropylphenyl)acetamide (2m): This compound () incorporates difluoro and diethyl groups, enhancing lipophilicity and metabolic stability.

Aliphatic vs. Aromatic Acetamides

  • N-(2-Methylbutyl)acetamide (3) : Aliphatic acetamides like this () exhibit higher volatility and lower melting points due to reduced π-π stacking. They are often used in pheromone studies or as solvents, whereas aromatic derivatives like N-(2-isopropylphenyl)acetamide are more suited for solid-phase synthesis or drug design .

Phenoxy-Substituted Acetamides

  • 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1): The nitro group in B1 () introduces strong electron-withdrawing effects, stabilizing negative charge and altering UV-Vis absorption. Such properties are absent in this compound, whose isopropyl group primarily contributes to steric bulk .

Structural and Electronic Property Analysis

Steric and Electronic Comparisons

Compound Substituent(s) Electronic Effect Key Property/Action Reference
This compound 2-isopropyl Electron-donating Increased lipophilicity
N-(4-Methoxyphenyl)-acetamide 4-methoxy Electron-donating Enhanced anti-cancer activity
N-(3-Chlorophenyl)acetamide 3-chloro Electron-withdrawing Higher acidity (amide proton)
N,N-Diethyl-2,2-difluoro... 2,2-difluoro, N,N-diethyl Strongly electronegative Metabolic stability

Biological Activity

N-(2-Isopropylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an acetamide functional group attached to a 2-isopropylphenyl moiety. This structure contributes to its lipophilicity, which is crucial for its interaction with biological targets. The molecular formula is C12H17NC_{12}H_{17}N, and its molecular weight is approximately 191.27 g/mol.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. For instance, a derivative known as 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide demonstrated significant cytotoxicity against MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. The compound exhibited the highest activity against MCF7 cells, indicating its potential as an anticancer agent .

Compound NameCell Line TestedCytotoxic Activity (IC50)
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamideMCF7Significant
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamideA549Moderate
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamideHeLaModerate

2. Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound derivatives. Research has shown that certain derivatives exhibit protective effects in animal models of epilepsy. For example, derivatives designed based on the structure of this compound were evaluated for their efficacy in reducing seizure activity .

3. Antifungal Activity

This compound has also been identified as a promising antifungal agent. A study involving a library of compounds revealed that certain derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) around 12.5 µg/mL . This suggests potential therapeutic applications in treating fungal infections.

The biological activities of this compound are thought to be mediated through various mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Anticonvulsant Effects : Inhibition of neurotransmitter release or modulation of ion channels involved in neuronal excitability.
  • Antifungal Mechanism : Disruption of fungal cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of this compound on MCF7 cells, researchers reported that treatment led to significant apoptosis as evidenced by increased levels of caspase activation and decreased cell viability over a 48-hour period .

Case Study 2: Antifungal Screening

A comprehensive screening of various N-acetamide derivatives demonstrated that those containing the isopropylphenyl group exhibited enhanced antifungal properties compared to their counterparts without this substitution. The study indicated that these compounds could serve as lead candidates for further development into antifungal therapies .

Properties

IUPAC Name

N-(2-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHQJQDKJOVFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876501
Record name ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19246-04-9
Record name ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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